2-benzyl-6-bromo-1H-imidazo[4,5-b]pyridine
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Overview
Description
2-benzyl-6-bromo-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a fused imidazole and pyridine ring system with a benzyl group at the 2-position and a bromine atom at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-6-bromo-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyridine with benzyl bromide in the presence of a base, followed by bromination at the 6-position. The reaction conditions often include the use of solvents like toluene or dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-benzyl-6-bromo-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Coupling Reactions: Suzuki and Heck coupling reactions can be performed to introduce various substituents at the 6-position.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium phosphate (K3PO4) in solvents like ethanol or toluene.
Major Products Formed
Substitution: Formation of 6-substituted derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Coupling: Formation of various substituted imidazopyridines.
Scientific Research Applications
2-benzyl-6-bromo-1H-imidazo[4,5-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-benzyl-6-bromo-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-6-bromo-1H-imidazo[4,5-b]pyridine
- 2-methyl-6-bromo-1H-imidazo[4,5-b]pyridine
- 2-ethyl-6-bromo-1H-imidazo[4,5-b]pyridine
Uniqueness
2-benzyl-6-bromo-1H-imidazo[4,5-b]pyridine is unique due to the presence of the benzyl group at the 2-position, which can enhance its biological activity and selectivity compared to other similar compounds. The bromine atom at the 6-position also provides a site for further functionalization, making it a versatile compound for various applications .
Properties
CAS No. |
56291-49-7 |
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Molecular Formula |
C13H10BrN3 |
Molecular Weight |
288.14 g/mol |
IUPAC Name |
2-benzyl-6-bromo-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C13H10BrN3/c14-10-7-11-13(15-8-10)17-12(16-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,15,16,17) |
InChI Key |
YDXTWQDOSWIRTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=N3)Br |
Origin of Product |
United States |
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